Elpamotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

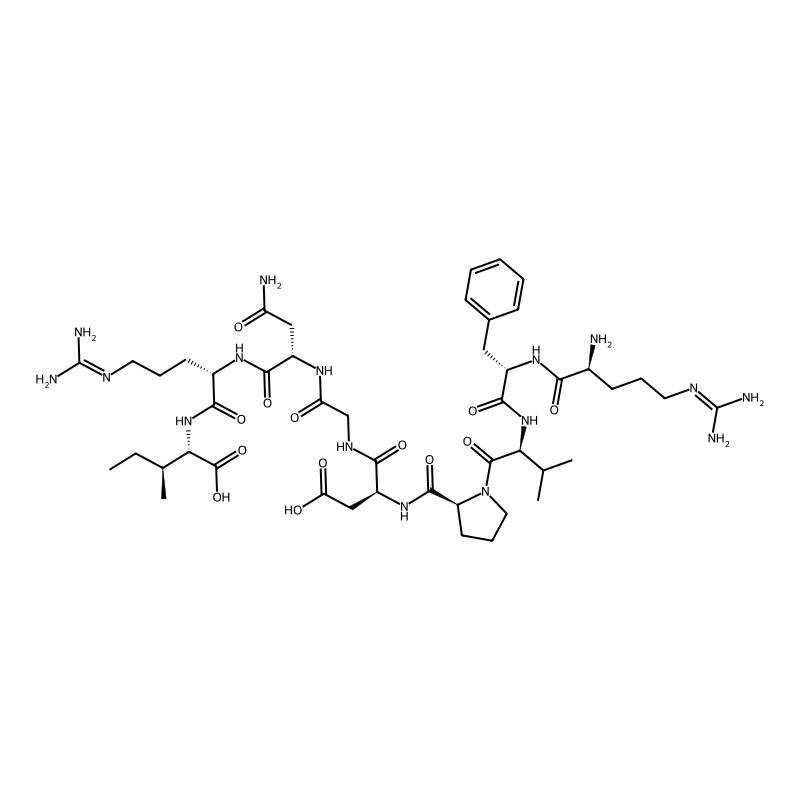

Elpamotide is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in oncology. It is designed to enhance the immune response against tumors by targeting specific pathways involved in tumor progression and angiogenesis. The compound has shown promise in inducing cytotoxic T lymphocytes, which play a critical role in the immune system's ability to combat cancer cells, particularly those expressing vascular endothelial growth factor receptor 2.

Elpamotide functions primarily through its interaction with immune cells and endothelial cells. The peptide's mechanism involves binding to specific receptors on the surface of T lymphocytes, leading to their activation and proliferation. This activation results in the secretion of cytokines and other mediators that enhance the immune response against tumor cells. Additionally, Elpamotide can induce apoptosis in VEGFR2-expressing endothelial cells, disrupting tumor blood supply and contributing to its anti-tumor effects.

The biological activity of Elpamotide is characterized by its ability to stimulate cytotoxic T lymphocytes that can effectively target and kill cancer cells. Studies have demonstrated that Elpamotide enhances the cytotoxicity of these immune cells against various tumor types, particularly pancreatic cancer. Its action is mediated through the induction of specific signaling pathways that promote T cell activation and effector functions, including the release of perforin and granzymes, which are essential for inducing apoptosis in target cells.

The synthesis of Elpamotide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide is cleaved from the resin and deprotected to yield the final product. Purification is often achieved through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities or by-products.

Elpamotide has potential applications in cancer immunotherapy, particularly as an adjuvant treatment alongside conventional therapies such as chemotherapy or radiation. Its ability to enhance immune responses makes it a candidate for combination therapies aimed at improving patient outcomes in various malignancies. Additionally, research is ongoing to explore its use in vaccine formulations targeting specific tumor antigens.

Interaction studies have highlighted Elpamotide's role in modulating immune responses. For instance, it has been shown to enhance the activity of dendritic cells when used in conjunction with other immunotherapeutic agents. These studies indicate that Elpamotide may improve antigen presentation and T cell activation, leading to a more robust anti-tumor response. Furthermore, investigations into its interactions with various cytokines have provided insights into optimizing its therapeutic efficacy.

Elpamotide shares structural and functional similarities with several other peptides used in cancer therapy. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cilengitide | Antiangiogenic; targets integrin α(V)β(3) | Cyclic structure enhances stability |

| Wilms Tumor 1 Peptide | Stimulates immune response against tumors | Specifically targets Wilms tumor antigen |

| Microcin E492 | Induces apoptosis through calcium release | Ion-forming properties |

| Human Interleukin-2 | Enhances cytotoxicity of immune cells | Cytokine with broad immunostimulatory effects |

Elpamotide's distinct feature lies in its specific targeting of VEGFR2-expressing endothelial cells while simultaneously enhancing T cell-mediated cytotoxicity, setting it apart from other compounds that may focus on either angiogenesis or direct tumor cell targeting without this dual approach.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Pharmacology

Wikipedia

Dates

2: Yamaue H, Tsunoda T, Tani M, Miyazawa M, Yamao K, Mizuno N, Okusaka T, Ueno H, Boku N, Fukutomi A, Ishii H, Ohkawa S, Furukawa M, Maguchi H, Ikeda M, Togashi Y, Nishio K, Ohashi Y. Randomized phase II/III clinical trial of elpamotide for patients with advanced pancreatic cancer: PEGASUS-PC Study. Cancer Sci. 2015 Jul;106(7):883-90. doi: 10.1111/cas.12674. Epub 2015 May 14. PubMed PMID: 25867139; PubMed Central PMCID: PMC4520640.

3: Matsuyama M, Ishii H, Furuse J, Ohkawa S, Maguchi H, Mizuno N, Yamaguchi T, Ioka T, Ajiki T, Ikeda M, Hakamada K, Yamamoto M, Yamaue H, Eguchi K, Ichikawa W, Miyazaki M, Ohashi Y, Sasaki Y. Phase II trial of combination therapy of gemcitabine plus anti-angiogenic vaccination of elpamotide in patients with advanced or recurrent biliary tract cancer. Invest New Drugs. 2015 Apr;33(2):490-5. doi: 10.1007/s10637-014-0197-z. Epub 2014 Dec 13. PubMed PMID: 25502982; PubMed Central PMCID: PMC4387249.

4: Okamoto I, Arao T, Miyazaki M, Satoh T, Okamoto K, Tsunoda T, Nishio K, Nakagawa K. Clinical phase I study of elpamotide, a peptide vaccine for vascular endothelial growth factor receptor 2, in patients with advanced solid tumors. Cancer Sci. 2012 Dec;103(12):2135-8. doi: 10.1111/cas.12014. Epub 2012 Oct 14. PubMed PMID: 22957712.

5: Miyazawa M, Ohsawa R, Tsunoda T, Hirono S, Kawai M, Tani M, Nakamura Y, Yamaue H. Phase I clinical trial using peptide vaccine for human vascular endothelial growth factor receptor 2 in combination with gemcitabine for patients with advanced pancreatic cancer. Cancer Sci. 2010 Feb;101(2):433-9. doi: 10.1111/j.1349-7006.2009.01416.x. Epub 2009 Oct 27. PubMed PMID: 19930156.